(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperidine ring, an oxadiazole ring, and a phenylprop-2-en-1-one moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the piperidine derivative: The piperidine ring can be introduced through nucleophilic substitution reactions involving suitable piperidine precursors.
Coupling of the oxadiazole and piperidine moieties: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the desired amide or ester linkage.
Formation of the phenylprop-2-en-1-one moiety: This can be achieved through aldol condensation reactions involving benzaldehyde and acetone derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or phenyl rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor modulation: It may interact with specific receptors on cell surfaces, altering their signaling pathways and cellular responses.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting their structure and function, which can lead to changes in gene expression and cellular processes.
Comparison with Similar Compounds
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
(E)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
(E)-1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Contains a phenyl group instead of a cyclopropyl group.
(E)-1-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Features an ethyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-17(9-6-14-4-2-1-3-5-14)22-12-10-16(11-13-22)19-21-20-18(24-19)15-7-8-15/h1-6,9,15-16H,7-8,10-13H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTQQHBMZWMRHN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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